2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid
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Overview
Description
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid involves multiple steps. One common synthetic route includes the condensation of 3,4-dihydro-2H-quinolin-1-amine with 2-oxoethyl sulfanyl pyridine-3-carboxylic acid under specific reaction conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as tetrahydrofuran. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of advanced catalytic systems and continuous flow reactors .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, often using reagents like alkyl halides or acyl chlorides, leading to the formation of substituted quinoline derivatives
Scientific Research Applications
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: The compound’s derivatives are used in the development of materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, such as topoisomerases, which are essential for DNA replication and repair .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives such as:
2-(3,4-Dihydro-2H-quinolin-1-yl)ethylamine: Known for its biological activities and used in various synthetic applications.
Quinolinyl-pyrazoles: These compounds have shown significant pharmacological activities and are used in medicinal chemistry.
2,3-Dihydroquinazolin-4(1H)-one: This compound is used as a scaffold in drug design due to its biological properties
The uniqueness of 2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid lies in its specific structural features, which confer distinct biological activities and synthetic versatility.
Properties
CAS No. |
312921-79-2 |
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Molecular Formula |
C17H16N2O3S |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C17H16N2O3S/c20-15(11-23-16-13(17(21)22)7-3-9-18-16)19-10-4-6-12-5-1-2-8-14(12)19/h1-3,5,7-9H,4,6,10-11H2,(H,21,22) |
InChI Key |
DWCUYLNBWSGMCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=C(C=CC=N3)C(=O)O |
solubility |
47 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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